Home > Products > Screening Compounds P115531 > Olmesartan Dimer Ester Impurity
Olmesartan Dimer Ester Impurity - 1040250-19-8

Olmesartan Dimer Ester Impurity

Catalog Number: EVT-8950818
CAS Number: 1040250-19-8
Molecular Formula: C48H50N12O5
Molecular Weight: 875.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Olmesartan Dimer Ester Impurity, identified by the Chemical Abstracts Service number 1040250-19-8, is a significant impurity associated with the pharmaceutical compound olmesartan medoxomil, an angiotensin II receptor antagonist used primarily for treating hypertension. This impurity is crucial for quality control and analytical purposes in the pharmaceutical industry, particularly in ensuring the safety and efficacy of olmesartan formulations.

Source

The olmesartan dimer ester impurity is derived from olmesartan medoxomil, which is synthesized through various chemical processes. The presence of this dimeric form is often a result of synthetic pathways that involve the reaction of olmesartan precursors under specific conditions. Its identification and characterization are essential for regulatory compliance and quality assurance in drug manufacturing.

Classification

Olmesartan Dimer Ester Impurity falls under the category of pharmaceutical impurities. It is classified as a structural analogue of olmesartan, which means it shares a similar molecular structure but differs in its chemical composition and properties.

Synthesis Analysis

Methods

The synthesis of olmesartan dimer ester impurity involves several steps, typically utilizing organic solvents and reagents. According to patent literature, one effective method includes:

  1. Initial Reaction: Toluene is added to 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-ethylcarboxylate, followed by the dropwise addition of acyl chloride to form a reactive chloride intermediate.
  2. Formation of Dimer: The reaction mixture is treated with dimethylacetamide (DMA) and sodium hydroxide, followed by potassium carbonate. This step facilitates the formation of the dimer through controlled heating and cooling phases.
  3. Extraction and Purification: The resulting product undergoes extraction using water and ethyl acetate, leading to the isolation of an oily matter that can be further purified through crystallization techniques.

These methods emphasize the importance of maintaining specific temperature conditions and utilizing appropriate solvents to achieve high purity levels in the final product .

Molecular Structure Analysis

Structure

The molecular formula for olmesartan dimer ester impurity is C48H50N12O5C_{48}H_{50}N_{12}O_{5}, indicating a complex structure with multiple functional groups including imidazole rings and carboxylic acid moieties. The structural representation showcases its dimeric nature, highlighting how it comprises two olmesartan units linked together.

Data

  • Molecular Weight: 874.99 g/mol
  • Functional Groups: Imidazole, carboxylic acid, tetrazole
  • Structural Features: The compound exhibits stereochemistry that may influence its biological activity and interaction with receptors.
Chemical Reactions Analysis

Reactions

Olmesartan dimer ester impurity can participate in various chemical reactions typical for organic compounds. These include:

  1. Acylation Reactions: Involving the introduction of acyl groups which can modify its reactivity.
  2. Hydrolysis: Under acidic or basic conditions, leading to the breakdown of ester bonds.
  3. Reduction Reactions: Potentially converting functional groups into their corresponding alcohols or amines.

These reactions are critical for understanding its behavior in biological systems as well as during analytical testing .

Mechanism of Action

Process

  • Interfering with Drug Metabolism: It may alter how olmesartan is metabolized in vivo.
  • Modulating Receptor Binding: As a structural analogue, it could potentially interact with angiotensin II receptors, although its primary function remains as an impurity.

Data

Research indicates that impurities like this can affect clinical outcomes due to variations in drug efficacy and safety profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or oily substance depending on purification methods.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis under certain conditions.

Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to characterize these properties accurately .

Applications

Scientific Uses

Olmesartan dimer ester impurity serves several important functions:

  • Quality Control: Used as a reference standard in HPLC analysis to ensure the purity of olmesartan formulations.
  • Research Applications: Investigated for its potential effects on drug metabolism and receptor interactions.
  • Regulatory Compliance: Essential for meeting standards set by health authorities during drug development processes.
Introduction to Olmesartan Dimer Ester Impurity in Pharmaceutical Contexts

Role as a Critical Process-Related Impurity in Sartan Antihypertensive Therapeutics

Olmesartan Dimer Ester Impurity (CAS 1040250-19-8) is a structurally complex byproduct formed during the synthesis of olmesartan, an angiotensin II type 1 receptor antagonist used globally for hypertension treatment. This impurity arises through esterification reactions between two olmesartan molecules under specific manufacturing conditions. Its formation mechanism involves nucleophilic attack by the hydroxyl group of one olmesartan intermediate on the activated carbonyl carbon (e.g., acyl chloride intermediate) of another molecule [1] [2]. This dimerization reaction is kinetically favored under suboptimal process parameters such as elevated temperatures (>40°C), prolonged reaction times, or improper stoichiometry of coupling reagents [1] [7].

The impurity’s significance stems from its potential impact on the safety and efficacy profiles of olmesartan active pharmaceutical ingredients. As a dimeric conjugate, it exhibits altered pharmacological activity compared to the parent drug. Studies indicate it retains some angiotensin receptor binding capability (IC~50~ = 6.12 nM for human AT~1~ receptors), though significantly reduced compared to olmesartan itself [1] [3]. This residual activity could theoretically interfere with olmesartan’s therapeutic action. Moreover, its large molecular structure (C~48~H~50~N~12~O~5~, molecular weight 875.01 g/mol) may influence drug solubility and bioavailability [1] [3].

Table 1: Molecular Characteristics of Olmesartan Dimer Ester Impurity

PropertySpecification
CAS Number1040250-19-8
Molecular FormulaC~48~H~50~N~12~O~5~
Molecular Weight875.01 g/mol
IUPAC Name5-[2-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
AppearanceWhite Solid to Pale Yellow Solid
Purity Specification>95% (for reference standards)

Strategies to minimize this impurity during manufacturing focus on reaction parameter optimization. Key approaches include:

  • Temperature Control: Maintaining synthesis steps below 25°C to suppress dimerization side reactions [2] [7]
  • Order of Reagent Addition: Sequential addition of reactants to prevent localized high concentrations conducive to dimer formation [1]
  • pH Modulation: Strict alkaline pH control (pH 8.5-9.5) during critical esterification steps [2]
  • Reaction Time Monitoring: Limiting reaction duration to necessary intervals to prevent equilibration toward dimer formation [1] [7]

This impurity also serves as an essential marker for process understanding. Analytical tracking of its levels provides insights into reaction kinetics, pathway efficiency, and purification effectiveness. Its detection and quantification are mandatory in process validation studies for olmesartan manufacturing [1] [3].

Regulatory Significance in Pharmacopeial Standards and International Council for Harmonisation Guidelines

The control of Olmesartan Dimer Ester Impurity is mandated under International Council for Harmonisation guidelines, specifically ICH Q3A(R2) and Q3B(R2), which classify it as a process-related impurity requiring strict limits in drug substances. Regulatory agencies including the United States Food and Drug Administration, European Medicines Agency, and pharmacopeial bodies (United States Pharmacopeia, European Pharmacopoeia) enforce stringent acceptance criteria for this impurity, typically not exceeding 0.15% in the final drug substance [1] [3]. These thresholds are established based on:

  • Toxicological Risk Assessment: Though specific toxicity data is proprietary, structural alerts (tetrazole groups, ester linkages) warrant precautionary control
  • Process Capability: Demonstrated manufacturing capability to consistently produce olmesartan with impurity levels below the threshold
  • Analytical Capability: Availability of validated methods capable of detecting the impurity at 0.05% relative to olmesartan

Table 2: Key Process Parameters Influencing Impurity Formation and Regulatory Control

AspectManufacturing ControlRegulatory Requirement
Temperature<25°C during esterification/coupling stepsDocumented control within validated range
Reaction TimeOptimized to 2-4 hours with real-time monitoringJustification for established durations
PurificationCrystallization from acetonitrile/toluene mixturesConsistent removal efficacy demonstrated
Specification LimitInternal targets ≤0.10%Pharmacopeial limits typically ≤0.15%
Analytical MethodHPLC with UV detection (220-250 nm)Validated per ICH Q2(R1) guidelines

Pharmacopeial monographs for olmesartan medoxomil specifically reference this dimer ester impurity as a identified impurity subject to qualification. Manufacturers must provide:

  • Structural Confirmation: Via nuclear magnetic resonance spectroscopy (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry [1] [3]
  • Synthesis Pathway Justification: Explanation of process controls implemented to minimize formation
  • Batch Analytical Data: Minimum of three consecutive production batches demonstrating consistent control
  • Reference Standards: Pharmacopeial-grade impurity standards (purity >95%) for accurate quantification [1] [3]

The impurity’s status as a confirmed olmesartan metabolite adds regulatory complexity. Metabolic studies demonstrate its formation in vivo via hepatic esterases, necessitating safety evaluations per ICH M3(R2) and S9 guidelines. While not classified as a genotoxic impurity, its control aligns with ICH Q11 principles requiring understanding of impurity fate through purification stages [1] [6]. The European Medicines Agency’s Assessment Report on olmesartan-containing medicinal products specifically highlights this dimer ester impurity for ongoing process optimization and monitoring [1] [7].

Properties

CAS Number

1040250-19-8

Product Name

Olmesartan Dimer Ester Impurity

IUPAC Name

5-[2-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

Molecular Formula

C48H50N12O5

Molecular Weight

875.0 g/mol

InChI

InChI=1S/C48H50N12O5/c1-7-13-37-49-41(47(3,4)64)40(60(37)28-30-21-25-32(26-22-30)34-16-10-12-18-36(34)44-53-57-58-54-44)46(63)65-48(5,6)42-39(45(61)62)59(38(50-42)14-8-2)27-29-19-23-31(24-20-29)33-15-9-11-17-35(33)43-51-55-56-52-43/h9-12,15-26,64H,7-8,13-14,27-28H2,1-6H3,(H,61,62)(H,51,52,55,56)(H,53,54,57,58)

InChI Key

QTZDCAYLDWDQKW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC(=O)C5=C(N=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CCC)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.